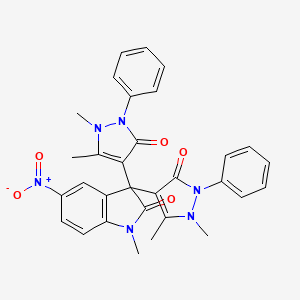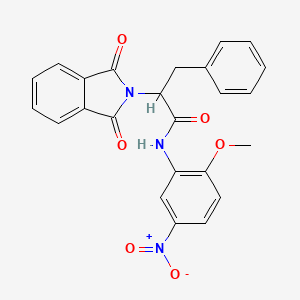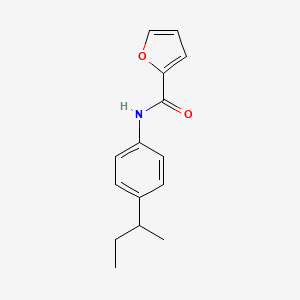![molecular formula C23H33N3O2 B5140183 N-[1-(1-adamantyl)-2-[2-(dimethylamino)ethylamino]-2-oxoethyl]benzamide](/img/structure/B5140183.png)
N-[1-(1-adamantyl)-2-[2-(dimethylamino)ethylamino]-2-oxoethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(1-adamantyl)-2-[2-(dimethylamino)ethylamino]-2-oxoethyl]benzamide is a synthetic organic compound characterized by the presence of an adamantyl group, a dimethylaminoethylamino group, and a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-adamantyl)-2-[2-(dimethylamino)ethylamino]-2-oxoethyl]benzamide typically involves multiple steps. One common method includes the reaction of 1-adamantylamine with 2-bromo-N,N-dimethylacetamide to form an intermediate, which is then reacted with benzoyl chloride to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(1-adamantyl)-2-[2-(dimethylamino)ethylamino]-2-oxoethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or adamantyl derivatives.
Applications De Recherche Scientifique
N-[1-(1-adamantyl)-2-[2-(dimethylamino)ethylamino]-2-oxoethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of N-[1-(1-adamantyl)-2-[2-(dimethylamino)ethylamino]-2-oxoethyl]benzamide involves its interaction with specific molecular targets. The adamantyl group is known for its ability to enhance the lipophilicity and membrane permeability of the compound, facilitating its entry into cells. The dimethylaminoethylamino group can interact with various enzymes and receptors, modulating their activity. The benzamide moiety may contribute to the compound’s binding affinity to specific proteins, influencing cellular pathways and biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-nitrobenzamide
- N-[1-(1-adamantyl)-2-(cyclohexylamino)-2-oxoethyl]benzamide
Uniqueness
N-[1-(1-adamantyl)-2-[2-(dimethylamino)ethylamino]-2-oxoethyl]benzamide is unique due to the presence of the dimethylaminoethylamino group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature enhances its potential for diverse applications in research and industry.
Propriétés
IUPAC Name |
N-[1-(1-adamantyl)-2-[2-(dimethylamino)ethylamino]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O2/c1-26(2)9-8-24-22(28)20(25-21(27)19-6-4-3-5-7-19)23-13-16-10-17(14-23)12-18(11-16)15-23/h3-7,16-18,20H,8-15H2,1-2H3,(H,24,28)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHXVCADWUHXDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-[(2-prop-2-enoxyphenyl)methyl]aniline](/img/structure/B5140129.png)
![4-butoxy-N-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide](/img/structure/B5140134.png)
![N-{[1-(2-ethoxybenzyl)-3-piperidinyl]methyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B5140135.png)


![2-benzyl-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5140162.png)
![3-(1,3-benzodioxol-5-yl)-5-[3-(methylthio)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5140169.png)


![7-(3-chloro-4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5140191.png)
![2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5140199.png)
![N-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucine](/img/structure/B5140211.png)
![9-[4-(2,6-Dimethylpiperidin-1-yl)butyl]carbazole;hydrochloride](/img/structure/B5140218.png)
